REACTION_SMILES
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[C:5]([CH3:6])([CH3:7])([CH3:8])[c:9]1[c:10]([NH2:11])[cH:12][c:13]([N+:16](=[O:17])[O-:18])[cH:14][cH:15]1.[Cl+2:1]([OH:2])([O-:3])[O-:4].[Cu:23]([Cl:24])[Cl:25].[N:19]([O-:20])=[O:21].[Na+:22].[OH2:26]>>[Cl:1][c:10]1[c:9]([C:5]([CH3:6])([CH3:7])[CH3:8])[cH:15][cH:14][c:13]([N+:16](=[O:17])[O-:18])[cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)c1ccc([N+](=O)[O-])cc1N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[O-][Cl+2]([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl[Cu]Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=N[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(C)(C)c1ccc([N+](=O)[O-])cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |